molecular formula C16H24N4O2 B2777318 1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine CAS No. 353501-02-7

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine

Cat. No. B2777318
M. Wt: 304.394
InChI Key: RKFTZIAMCCNALR-UHFFFAOYSA-N
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Patent
US07705042B2

Procedure details

The procedure of Example 4, step (c) was followed using 304 mg (1.00 mmol) 1-methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine (as prepared in the previous step) and 304 mg of 10% palladium on carbon (50% by weight water) to prepare the intermediate aniline (4-(4-methyl-piperazin-1-yl)-2-piperidin-1-yl-phenylamine) along with 140 mg (1.02 mmol) of 5-cyanofuran-2-carboxylic acid (as prepared in Example 1), 178 μL (2.04 mmol) of oxalyl chloride, 10 μL of anh DMF, and 267 μL (1.53 mmol) of DIEA to perform the amide coupling. The resulting residue was chromatographed on a 20-g silica SPE column with 2-5% EtOH-dichloromethane to afford, after slow concentration from EtOAc-hexane (1:1), 232 mg (59%) of the title compound as a yellow solid: 1H-NMR (CDCl3; 400 MHz): δ 9.53 (br s, 1H), 8.32 (d, 1H, J=8.9 Hz), 7.25 (d, 1H, J=3.7 Hz, partially obscured by CHCl3 peak), 7.21 (d, 1H, J=3.7 Hz), 6.80 (d, 1H, J=2.7 Hz), 6.73 (dd, 1H, J=8.9, 2.7 Hz), 3.20 (m, 4H), 2.85 (m, 4H), 2.59 (m, 4H), 2.36 (s, 3H), 1.80 (m, 4H), and 1.65 (br m, 2H). Mass spectrum (ESI, m/z): Calcd. for C22H27N5O2, 394.2 (M+H), found 394.2.
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two
Name
Quantity
267 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
solvent
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
304 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]3)[CH:9]=2)[CH2:4][CH2:3]1.NC1C=CC=CC=1.[C:30]([C:32]1[O:36][C:35]([C:37](O)=[O:38])=[CH:34][CH:33]=1)#[N:31].C(Cl)(=O)C(Cl)=O.CCN(C(C)C)C(C)C>[Pd].CN(C=O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:37]([C:35]3[O:36][C:32]([C:30]#[N:31])=[CH:33][CH:34]=3)=[O:38])=[C:10]([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]3)[CH:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
304 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
140 mg
Type
reactant
Smiles
C(#N)C1=CC=C(O1)C(=O)O
Name
Quantity
178 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
267 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 μL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
304 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on a 20-g silica SPE column with 2-5% EtOH-dichloromethane
CUSTOM
Type
CUSTOM
Details
to afford
CONCENTRATION
Type
CONCENTRATION
Details
after slow concentration from EtOAc-hexane (1:1), 232 mg (59%) of the title compound as a yellow solid

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C1=CC(=C(C=C1)NC(=O)C=1OC(=CC1)C#N)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.